3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Physicochemical Profiling Medicinal Chemistry ADME Prediction

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 1186310-93-9) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, featuring a fused imidazole-pyridine core with an N3-methyl group and a C6-carbonitrile substituent. This scaffold is a purine isostere and has been validated as a privileged structure in kinase inhibitor discovery and receptor antagonist programs.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 1186310-93-9
Cat. No. B1421082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
CAS1186310-93-9
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)C#N
InChIInChI=1S/C8H6N4/c1-12-5-11-7-2-6(3-9)4-10-8(7)12/h2,4-5H,1H3
InChIKeySRIALOFVTNQJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 1186310-93-9): Core Scaffold Identity and Procurement Baseline


3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 1186310-93-9) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, featuring a fused imidazole-pyridine core with an N3-methyl group and a C6-carbonitrile substituent . This scaffold is a purine isostere and has been validated as a privileged structure in kinase inhibitor discovery and receptor antagonist programs [1]. The compound is distributed as part of the Sigma-Aldrich AldrichCPR collection of unique screening compounds .

Why 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile Cannot Be Replaced by In-Class Analogs


The combination of the N3-methyl and C6-carbonitrile substituents creates a substitution pattern that is not replicated by the closest commercially available analogs. The N3-methyl group locks the imidazole tautomeric state, eliminating the N–H hydrogen bond donor present in 1H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 773884-58-5), which alters lipophilicity, hydrogen-bonding capacity, and metabolic profile [1]. Simultaneously, the carbonitrile group provides a versatile synthetic handle absent in 3-methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5) and is a pharmacophoric element in multiple potent kinase inhibitors [2]. Substituting either feature changes the compound's physicochemical and reactivity profile in ways that cannot be compensated by downstream chemistry.

Quantitative Differentiation Evidence for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile vs. Closest Analogs


Lipophilicity and Polar Surface Area Comparison Against Three Structural Analogs

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile exhibits a calculated logP of 0.49 and a topological polar surface area (TPSA) of 54.5 Ų, placing it in a distinct physicochemical space compared to its closest analogs [1]. The unsubstituted 1H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 773884-58-5) has a higher logP of 0.83 and a larger TPSA of 65.36 Ų due to the additional N–H hydrogen bond donor . 3-Methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5), which lacks the carbonitrile, has a logP of 0.97 and a much lower TPSA of 30.71 Ų [2]. The regioisomeric imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4) has a logP of 1.21 and TPSA of 41.09 Ų [3]. The target compound thus offers an intermediate lipophilicity–polarity balance distinct from each comparator.

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Hydrogen Bond Donor Count Reduction Versus 1H-Imidazo[4,5-b]pyridine-6-carbonitrile

The N3-methyl substitution on 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile eliminates the imidazole N–H hydrogen bond donor (HBD = 0) that is present in the unsubstituted 1H-imidazo[4,5-b]pyridine-6-carbonitrile (HBD = 1) [1]. In the broader imidazo[4,5-b]pyridine class, N-unsubstituted derivatives can undergo tautomeric equilibration between 1H and 3H forms, introducing structural ambiguity that complicates SAR interpretation and can reduce target selectivity [2].

Molecular Design Permeability Tautomerism

Carbonitrile Group as a Synthetic Handle and Pharmacophoric Element: Evidence from IRAK4 Kinase Inhibitors

The C6-carbonitrile group on the imidazo[4,5-b]pyridine scaffold serves a dual role: (i) as a synthetic precursor for conversion to amidines, tetrazoles, carboxamides, and aminomethyl derivatives [1], and (ii) as a pharmacophoric element directly contributing to target binding. In the imidazo[4,5-b]pyridine-6-carbonitrile series, elaborated derivatives have achieved IRAK4 IC50 values as low as 2 nM (US10294229, Example 153) [2]. By contrast, 3-methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5), which lacks the carbonitrile, has no direct synthetic path to these functionalities without de novo C–H functionalization and shows no reported sub-micromolar kinase activity in its unelaborated form.

Kinase Inhibition Synthetic Chemistry Structure-Activity Relationship

Purity and Vendor Specification Comparison Across Commercial Sources

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is available at 98% purity from Aladdin Scientific (cat. M166275) and at 95% purity from AKSci (cat. 0603AD) . By comparison, the unsubstituted 1H-imidazo[4,5-b]pyridine-6-carbonitrile is listed at 97% purity by Fluorochem (cat. F729274) , while 3-methyl-3H-imidazo[4,5-b]pyridine is supplied at 96% purity by Fluorochem (cat. F610599) . The target compound is carried as an AldrichCPR product by Sigma-Aldrich, signifying inclusion in a curated collection of unique screening compounds with batch-level quality assurance .

Procurement Quality Control Supply Chain

Regioselective Alkylation Control: 3-Methyl vs. 1-Methyl Imidazo[4,5-b]pyridine Isomers

The position of the N-methyl group dictates the site of quaternization and electrophilic reactivity. The 3-methyl isomer (as in the target compound) undergoes quaternization exclusively at the pyridine nitrogen (N4), whereas the 1-methyl isomer reacts at the imidazole nitrogen (N1) [1]. This differential reactivity has been experimentally established and provides predictable control over further N-alkylation or N-arylation steps. The 3-methyl substitution pattern in the target compound thus offers a distinct regiochemical outcome compared to 1-methylimidazo[4,5-b]pyridine analogs, which is relevant when designing synthetic routes that require selective pyridine N-functionalization without imidazole interference.

Synthetic Methodology Regioselectivity Quaternization

High-Value Application Scenarios for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile in Research and Industrial Procurement


Kinase Inhibitor Lead Generation: Exploiting the Carbonitrile Pharmacophore

This compound is directly applicable as a core scaffold in kinase inhibitor medicinal chemistry programs, particularly for targets such as IRAK4 where imidazo[4,5-b]pyridine-6-carbonitrile derivatives have demonstrated IC50 values as low as 2 nM [1]. The carbonitrile group serves as both a binding element and a synthetic diversification point, enabling rapid parallel synthesis of focused libraries for hit-to-lead optimization. Procurement of the pre-functionalized scaffold eliminates 2–3 synthetic steps compared to starting from 3-methyl-3H-imidazo[4,5-b]pyridine, which would require C–H activation to install the nitrile [2].

Fragment-Based Drug Discovery (FBDD) Libraries with Balanced Physicochemical Properties

With a molecular weight of 158.16 Da, logP of 0.49, TPSA of 54.5 Ų, and zero hydrogen bond donors, this compound satisfies all key fragment-likeness criteria (Rule of Three: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its intermediate polarity and absence of an H-bond donor make it suitable for CNS-penetrant fragment libraries, differentiating it from the more lipophilic imidazo[1,2-a]pyridine-6-carbonitrile (logP 1.21) and the HBD-containing 1H-imidazo[4,5-b]pyridine-6-carbonitrile (HBD = 1) [2].

Diversity-Oriented Synthesis via Carbonitrile Derivatization

The C6-carbonitrile group enables a panel of high-yielding transformations—including tetrazole formation via [3+2] cycloaddition with azides, reduction to aminomethyl for reductive amination, and hydrolysis to carboxamide for further coupling—without affecting the imidazo[4,5-b]pyridine core [1]. This multiplex derivatization capability supports diversity-oriented synthesis (DOS) campaigns where a single building block can generate 5–10 distinct chemotypes in 1–2 steps, maximizing library diversity per procurement dollar.

Early Discovery Screening Collection Procurement

As an AldrichCPR product carried by Sigma-Aldrich and also available from Aladdin (98% purity) and AKSci (95% purity), this compound meets the quality and availability requirements for corporate screening deck acquisition [1][2]. Its multi-vendor sourcing reduces supply risk, and the AldrichCPR designation indicates inclusion in a curated set of unique chemical matter, increasing the likelihood of novelty in screening hit profiles compared to commoditized building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.